Silybin dihemisuccinate

Description

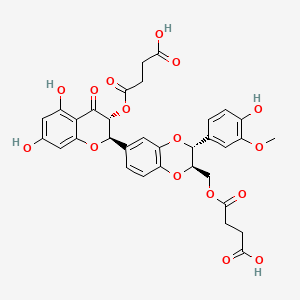

Structure

2D Structure

3D Structure

Properties

CAS No. |

34482-56-9 |

|---|---|

Molecular Formula |

C33H30O16 |

Molecular Weight |

682.6 g/mol |

IUPAC Name |

4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxypropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H30O16/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40)/t24-,31-,32-,33+/m1/s1 |

InChI Key |

JXTPWYSSFFOISU-BMSWWXRLSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O |

Synonyms |

silybin dihemisuccinate |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Studies

Synthetic Methodologies for Silybin (B1146174) Dihemisuccinate Production

The primary route for producing silybin dihemisuccinate is through the esterification of silybin with succinic anhydride. This reaction is typically conducted in the presence of a base catalyst, such as pyridine (B92270) or triethylamine, within an anhydrous solvent. The process involves the nucleophilic attack of the hydroxyl groups on silybin onto the anhydride, leading to the formation of hemisuccinate esters. While silybin possesses five hydroxyl groups, this synthesis primarily yields a bis-hemisuccinate derivative. mdpi.com The reaction conditions are generally kept mild, often between 0°C and 25°C, to prevent the degradation of the flavonoid structure.

Following the esterification, the product is often converted to its sodium salt to further enhance water solubility. This involves neutralization of the carboxylic acid groups on the succinate (B1194679) moieties. Purification of the final product is typically achieved through methods like precipitation and recrystallization to ensure a high degree of purity for research and potential therapeutic applications.

Design and Synthesis of Novel this compound Analogues

Research has expanded beyond the initial dihemisuccinate derivative to the design and synthesis of novel analogues. These efforts are largely focused on further improving aqueous solubility and stability, and on exploring the distinct biological activities of silybin's stereoisomers.

To augment the water solubility and stability of silybin beyond that achieved by the dihemisuccinate form, researchers have explored several innovative strategies:

PEGylation : A notable approach involves the synthesis of a water-soluble silybin prodrug using polyethylene (B3416737) glycol (PEG) as a carrier. In one study, a PEG-silybin conjugate with a succinic ester linkage was synthesized, resulting in a prodrug with a remarkable solubility of 800 mg/mL, a significant increase compared to silybin's intrinsic solubility of 0.0401 mg/mL. cpu.edu.cn

Glycosylation : The attachment of sugar moieties to the silybin scaffold is another effective method. A study detailing the synthesis of a series of glycosylated silybin derivatives reported their water solubility to be in the range of 15.4 mg/L to 33.0 mg/L, a substantial improvement over silybin's solubility of less than 0.4 mg/L. nih.gov

Co-crystals : The formation of co-crystals represents a solid-state approach to enhance dissolution properties. A silybin-L-proline cocrystal was synthesized that demonstrated a significant improvement in dissolution, particularly in acidic conditions. mdpi.com This cocrystal showed a 16-fold increase in bioavailability in rats compared to the raw silybin extract. mdpi.com

Other Derivatizations : Various other derivatives have been synthesized to improve solubility in different media. For instance, phosphodiester and glyco-conjugates have been created to increase water solubility. mdpi.com Conversely, to enhance solubility in hydrophobic environments, 7-O- and 23-O-acyl-derivatives with varying acyl chain lengths have been produced. mdpi.com

Below is a table summarizing the solubility enhancements achieved through different derivatization strategies.

| Derivative/Formulation | Solubility | Fold Increase vs. Silybin | Reference |

| Silybin | ~0.4 mg/L | - | nih.gov |

| Glycosylated Silybin Derivatives | 15.4 - 33.0 mg/L | ~38x - 82x | nih.gov |

| PEG-Silybin Prodrug | 800 mg/mL (equivalent to 52.5 mg/mL of silybin) | >130,000x | cpu.edu.cn |

| Silybin-L-proline Cocrystal | Significantly improved dissolution | - | mdpi.com |

Note: Direct comparison of solubility values should be done with caution due to different units and experimental conditions.

Silybin is a diastereomeric mixture of silybin A and silybin B. rsc.org There is growing scientific interest in the role of this stereochemistry, as the individual isomers may possess different biological activities. researchgate.net This has prompted research into the separation of these isomers and the synthesis of their individual derivatives.

The separation of silybin A and B can be accomplished using techniques like preparative High-Performance Liquid Chromatography (HPLC). nih.gov Once isolated, these pure stereoisomers can be used as starting materials for the synthesis of stereoisomerically pure derivatives, including silybin A dihemisuccinate and silybin B dihemisuccinate. This allows for a more precise investigation into the structure-activity relationship of each isomer. For instance, studies have shown that silybin B is conjugated 1.7 times faster than silybin A, indicating stereospecific metabolic processing.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of silybin and its derivatives affect their biological efficacy. These investigations are critical for the rational design of new analogues with improved properties.

Research has shown that the anti-cancer efficacy of silybin can be significantly enhanced through structural modifications. nih.gov A study comparing a series of silybin derivatives found that 2,3-dehydrosilybin (B1234275) (DHS), 7-O-methylsilybin (7OM), and 7-O-galloylsilybin (7OG) demonstrated better growth-inhibitory effects against human bladder, colon, and prostate cancer cell lines than the parent silybin. nih.gov When the pure optical isomers (A and B) of these derivatives were tested, they also showed better efficacy than the corresponding silybin isomers, although no clear activity preference between the A and B isomers of the derivatives was observed. nih.gov

SAR studies also highlight the importance of specific structural features for certain biological activities. For example, the 1,4-benzodioxane (B1196944) ring configuration of silybin A has been identified as important for triglyceride reduction, while the saturated 2,3-bond of the flavanonol moiety is crucial for phospholipid accumulation. nih.gov Furthermore, the position of derivatization matters; C-20 glucuronidation was found to decrease antioxidant capacity, whereas C-7 glucuronidation increased it.

Advanced Analytical Methodologies in Silybin Dihemisuccinate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of silybin (B1146174) dihemisuccinate, providing the necessary resolution to separate it from its parent compound, silybin, and other related flavonolignans.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of silybin and its derivatives. ijprajournal.com Various HPLC methods have been developed to separate the diastereomers of silybin (silybin A and silybin B) and isosilybin (B7881680). researchgate.netasianpubs.org The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. For instance, reversed-phase columns like C18 and C8 are commonly employed. researchgate.netsigmaaldrich.com

Methanol (B129727) has been shown to be a superior organic modifier compared to acetonitrile (B52724) for the separation of silybin and isosilybin diastereomers. asianpubs.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to achieve baseline separation of multiple silymarin (B1681676) components in a reasonable timeframe. sigmaaldrich.com One method successfully separated nine components of silymarin in under 15 minutes using a C18 stationary phase with a methanol and 0.1% formic acid mobile phase. sigmaaldrich.com The detection is typically carried out using a UV detector, with a common wavelength for silymarin analysis being 288 nm. zenodo.orgjocpr.comresearchgate.net

A simple HPLC method for quantifying silybin in rat plasma utilized a reversed-phase column with a gradient elution of a phosphate (B84403) buffer (pH 5.0) and acetonitrile. nih.gov This method, validated according to FDA guidelines, demonstrated linearity in the concentration range of 50-5000 ng/mL. nih.gov

Table 1: Example HPLC Method Parameters for Silybin Analysis

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Gradient of Methanol and 0.1% Formic Acid |

| Detection | UV at 288 nm |

| Linearity Range | 50-5000 ng/mL (in rat plasma) |

This table provides an example of typical HPLC conditions and performance characteristics for silybin analysis. Actual parameters may vary depending on the specific application and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices

For the highly sensitive and selective quantification of silybin dihemisuccinate and its metabolites in complex biological matrices such as plasma, urine, and tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govmdpi.com This technique couples the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry.

A validated HPLC-MS/MS method was developed to determine both silybin and this compound in human plasma. nih.gov This method utilized a Chromolith Performance RP18e column and achieved separation of the A and B diastereoisomers of both compounds in less than 6 minutes. nih.gov Quantification was performed using a triple-quadrupole tandem mass spectrometer in Selected Reaction Monitoring (SRM) mode with negative ion electrospray ionization (ESI). nih.gov The lower limit of quantitation (LLOQ) was 25.0 ng/mL for this compound, with linearity validated up to 12,500.0 ng/mL. nih.gov

Another LC-MS/MS method for the determination of silybin in human plasma, urine, and breast tissue demonstrated a lower limit of quantification of 0.5 ng/mL in plasma. nih.govmdpi.com This method involved a liquid-liquid extraction sample preparation step. nih.govmdpi.com The mass spectrometer was operated in negative electrospray ionization mode, and the fragmentation of the deprotonated molecular ion of silybin [M-H]⁻ at m/z 481.0 was monitored for quantification. nih.gov

Table 2: LC-MS/MS Method Validation Parameters for Silybin and this compound

| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) |

| Silybin | Human Plasma | 5.0 | 5.0 - 1000.0 |

| This compound | Human Plasma | 25.0 | 25.0 - 12,500.0 |

| Silybin | Human Plasma | 0.5 | Not Specified |

| Silybin | Human Urine | 1.0 | Not Specified |

| Silybin | Pig Muscle Tissue | 2.0 (ng/g) | Not Specified |

This table summarizes the lower limits of quantification (LLOQ) and linearity ranges from different validated LC-MS/MS methods for the analysis of silybin and its dihemisuccinate derivative in various biological matrices. nih.govnih.govmdpi.com

Spectrophotometric Approaches for Research Assays

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of silymarin and its derivatives in certain research applications, particularly for bulk drug and pharmaceutical formulations. jocpr.comijpsonline.com These methods are often based on the inherent UV absorbance of the flavonolignan structure or the formation of a colored complex.

One common spectrophotometric method for silymarin determination relies on its solubility in methanol and measures the absorbance maximum at approximately 287 nm. zenodo.orgjocpr.com This method has been shown to obey Beer's Law in a concentration range of 6-16 μg/ml. jocpr.com Another approach involves the reaction of silymarin with diazotized sulfanilic acid in an alkaline medium, which forms an orange-red colored chromogen with an absorption maximum at 460 nm. ijpsonline.com This colorimetric assay is reported to be sensitive and selective, with a linear range of 2-10 mcg/ml. ijpsonline.com

For simultaneous determination of silybin and other compounds like resveratrol (B1683913) in a gel formulation, a UV spectrophotometric method using Q-absorbance equations at an isoabsorptive point (218 nm) and another wavelength (288 nm) has been developed. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methods for Derivatives

The structural characterization of this compound and other derivatives relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, DEPT, COSY, HSQC, and HMBC experiments, is instrumental in elucidating the precise molecular structure and stereochemistry. mdpi.comupol.cz Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides accurate mass measurements to confirm the elemental composition of the molecules. mdpi.comupol.cz

The chemical structure of silybin was first established through careful analysis of 1H-NMR and mass spectra. ijprajournal.comphytopharmajournal.com Later, X-ray diffraction data confirmed the existence of two diastereomers of silybin. rsc.org The synthesis and characterization of silybin derivatives, such as those produced by γ-irradiation, also heavily depend on these spectroscopic methods for structural identification. mdpi.com For example, the structures of isosilandrin and 2,3-dehydrosilybin (B1234275), produced from irradiated silybin, were identified using a combination of NMR techniques and high-resolution electron ionization mass spectroscopy (HREIMS). mdpi.com

Analytical Approaches for Bioavailability and Distribution Studies in Preclinical Models

Understanding the bioavailability and tissue distribution of this compound in preclinical models is essential for evaluating its therapeutic potential. These studies often involve the administration of the compound to animal models, followed by the collection of biological samples (e.g., plasma, bile, urine, tissues) at various time points. The concentration of this compound and its metabolites in these samples is then determined using validated analytical methods, predominantly LC-MS/MS, due to its high sensitivity and specificity. nih.govnih.gov

In a preclinical study in rats, a simple HPLC method was used to conduct a comparative pharmacokinetic study of different commercial silymarin products. nih.gov Another study in rats investigated the comparative bioavailability of a silybin-phosphatidylcholine complex by measuring silybin levels in plasma, bile, and urine. nih.gov The results of such studies, which show the absorption, distribution, metabolism, and excretion (ADME) profile, are crucial for understanding the in vivo behavior of this compound.

Furthermore, in vitro studies are conducted to assess factors like plasma protein binding and blood cell partitioning. researchgate.net For instance, the protein binding of [3'-14C]silibinin hemisuccinate was evaluated in plasma from mice, rats, dogs, and humans using ultrafiltration. researchgate.net These studies found that this compound is highly bound to plasma proteins (94.3% to 97.8%) and its association with blood cells is negligible in all species tested. researchgate.net

Mechanistic Elucidation of Preclinical Pharmacological Activities

Hepatoprotective Mechanisms in In Vitro and In Vivo Models

Silybin (B1146174) dihemisuccinate has demonstrated significant hepatoprotective effects through a variety of molecular pathways. These mechanisms have been investigated in numerous preclinical studies, providing a comprehensive understanding of its protective actions on liver cells.

Antioxidant Pathways: Free Radical Scavenging and Glutathione (B108866) System Modulation

A primary mechanism underlying the hepatoprotective effect of silybin dihemisuccinate is its potent antioxidant activity. The compound directly scavenges free radicals, thereby mitigating cellular damage caused by oxidative stress. nih.govnih.gov In preclinical models, this compound has been shown to protect against lipid peroxidation, a key process in cell membrane injury initiated by free radicals. nih.govuchile.cl

Furthermore, this compound plays a crucial role in modulating the glutathione system, a critical component of the cellular antioxidant defense. nih.govuchile.cl Studies have shown that it can prevent the depletion of glutathione (GSH) in liver cells exposed to toxins. nih.govuchile.cl By preserving GSH levels, this compound enhances the liver's capacity to neutralize reactive oxygen species and detoxify harmful substances. nih.gov Research in rat models demonstrated that this compound protects against glutathione depletion induced by acetaminophen (B1664979) intoxication. nih.govuchile.cl

| Preclinical Model | Key Findings |

| Rat liver | Protects against glutathione depletion and lipid peroxidation induced by acetaminophen. nih.govuchile.cl |

| Rat erythrocytes | Protects against phenylhydrazine-induced lipid peroxidation and hemolysis. nih.gov |

| Weaned piglets with paraquat-induced oxidative stress | Improved superoxide (B77818) dismutase and glutathione peroxidase activities. mdpi.com |

Anti-inflammatory Signaling Cascade Inhibition (e.g., NF-κB, Leukotriene Synthesis)

Chronic inflammation is a key driver of liver damage. This compound exhibits significant anti-inflammatory properties by inhibiting critical signaling pathways. One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Silybin has been shown to inhibit the activation and translocation of NF-κB, which in turn suppresses the production of pro-inflammatory cytokines. nih.govwjgnet.com

In addition to its effects on NF-κB, silybin has been found to inhibit the synthesis of leukotrienes. nih.govnih.gov Leukotrienes are inflammatory mediators that play a role in various inflammatory diseases. By inhibiting their synthesis, this compound can further reduce the inflammatory response in the liver. nih.gov

| Signaling Pathway | Effect of Silybin/Silybin Dihemisuccinate | Preclinical Evidence |

| NF-κB | Inhibition of activation and translocation, leading to reduced pro-inflammatory cytokine production. nih.govwjgnet.com | Demonstrated in a mouse model of acute liver damage. nih.govwjgnet.com |

| Leukotriene Synthesis | Strong inhibition of the 5-lipoxygenase pathway. nih.gov | Observed in human granulocytes. nih.gov |

Cellular Membrane Integrity and Stabilization Research

The integrity of cellular membranes is vital for normal cell function. This compound has been shown to stabilize cellular membranes, protecting them from damage. nih.gov This effect is attributed to its ability to interact with the phospholipid bilayer of the membrane, thereby increasing its resistance to disruption by toxins and oxidative stress. hrpub.org

Preclinical studies have demonstrated that silybin can protect the plasma membrane from disruption induced by detergents and bile acids. researchgate.net This membrane-stabilizing property helps to prevent the leakage of cellular enzymes and maintain the structural and functional integrity of hepatocytes. nih.gov

Modulation of Hepatic Regeneration and Protein Synthesis

Silybin has been reported to stimulate hepatic regeneration and protein synthesis, which are crucial processes for repairing liver damage. nih.gov It is believed to enhance the regenerative capacity of the liver by stimulating the synthesis of ribosomal RNA, which leads to an increase in protein production. This, in turn, facilitates the replacement of damaged liver cells with new, healthy ones. nih.gov

Regulation of Hepatic Lipid Metabolism: Triglyceride Reduction and Phospholipid Homeostasis

Dysregulation of lipid metabolism is a key feature of many liver diseases, including non-alcoholic fatty liver disease (NAFLD). This compound has been shown to modulate hepatic lipid metabolism, leading to a reduction in triglyceride accumulation and the maintenance of phospholipid homeostasis. nih.govnih.gov

In preclinical models of NAFLD, silybin treatment has been shown to significantly lower both serum and hepatic lipid accumulation. researchgate.netcjnmcpu.comfrontiersin.org It achieves this by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of fatty acid oxidation. cjnmcpu.com Furthermore, silybin has been found to suppress enzymes involved in phospholipid degradation and induce phospholipid biosynthesis, thereby helping to maintain the balance of phospholipids (B1166683) in the liver. nih.gov Prophylactic application of silybin-dihemisuccinate was found to diminish the increase of total lipids and triglyceride concentrations in rats with acute galactosamine intoxication. nih.gov

Antiviral Research in Preclinical Models

In addition to its hepatoprotective effects, silybin has demonstrated antiviral activity in several preclinical models. nih.govwjgnet.comresearchgate.netnih.gov Research has shown that it can inhibit the replication of various viruses, including hepatitis C virus (HCV). nih.govwjgnet.comnih.gov

The antiviral mechanisms of silybin are multifaceted. In the context of HCV, it has been shown to inhibit viral entry, fusion, and RNA and protein synthesis. nih.gov It may also target host cell factors that are essential for viral replication, providing a broad-spectrum antiviral effect. researchgate.net

| Virus | Observed Antiviral Effect in Preclinical Models |

| Hepatitis C Virus (HCV) | Inhibition of viral entry, fusion, RNA and protein synthesis, and NS5B polymerase activity. nih.gov |

| Influenza A Virus | Active against the virus. researchgate.net |

| Dengue Virus | Demonstrated antiviral activity. researchgate.netnih.gov |

| Chikungunya Virus | Demonstrated antiviral activity. researchgate.netnih.gov |

| Human Immunodeficiency Virus (HIV) | Demonstrated antiviral activity. researchgate.net |

Anticancer and Chemopreventive Activities in Preclinical Studies

The anticancer potential of silybin has been extensively documented in preclinical settings, revealing its ability to influence key pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism of silybin's anticancer activity is its ability to halt the cell cycle and induce programmed cell death, or apoptosis. nih.govmdpi.com It has been shown to cause cell cycle arrest at different checkpoints depending on the cancer cell type. For instance, G1 phase arrest has been observed in human pancreatic (AsPC-1), bladder (TCC-SUP, T-24), and ovarian (A2780s, PA-1) cancer cells. nih.govmdpi.comdoi.orgresearchgate.net This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21/Cip1 and p27/Kip1, which in turn inhibit the activity of cyclin-CDK complexes (e.g., CDK2, CDK4, CDK6) that drive the cell cycle forward. doi.orgnih.govnih.gov In other cancer cell lines, such as certain colon cancer cells, a G2/M phase arrest has been reported. mdpi.com

Silybin also effectively induces apoptosis in various cancer cells. nih.gov This is achieved by modulating the expression of key apoptosis-regulating proteins. It often leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This shift promotes the release of cytochrome C from the mitochondria, which subsequently activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptotic cell death. mdpi.comnih.gov

Silybin has been shown to interfere with critical cell survival signaling pathways that are often dysregulated in cancer. One of the key targets is the PI3K/Akt pathway, which is central to cell survival and proliferation. Studies have demonstrated that silybin can inhibit the phosphorylation and activation of Akt. nih.govnih.gov This inhibition can lead to decreased levels of downstream survival proteins like survivin. nih.govnih.gov

The compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38. nih.govnih.gov In some contexts, it inhibits the activation of the pro-proliferative ERK pathway while promoting the phosphorylation of stress-activated kinases like JNK and p38, which can contribute to apoptosis. nih.govnih.gov

Furthermore, silybin can disrupt growth factor receptor signaling. It has been reported to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net This inhibition can occur through the downregulation of EGFR signals by preventing the dimerization of EGFR family members (EGFR, HER2, and HER3), which is a critical step for their activation. researchgate.net By blocking these upstream receptors and downstream kinase pathways, silybin effectively cuts off signals that tell cancer cells to grow and survive. imrpress.com

The ability of a tumor to grow and spread is dependent on the formation of new blood vessels (angiogenesis) and the invasion of surrounding tissues (metastasis). Preclinical evidence establishes silybin as an agent with both anti-angiogenic and anti-metastatic properties. nih.gov Its anti-angiogenic effects are partly attributed to its ability to target Vascular Endothelial Growth Factor (VEGF) and its receptors, which are crucial for stimulating new blood vessel formation. nih.gov

Silybin's anti-metastatic efficacy is achieved through multiple mechanisms. nih.gov It has been shown to inhibit the Epithelial-to-Mesenchymal Transition (EMT), a process where cancer cells gain migratory and invasive properties. nih.gov By targeting EMT-related events and inhibiting the expression of proteases like matrix metalloproteinases (MMPs), silybin can reduce the ability of cancer cells to invade surrounding tissues and metastasize to distant sites. nih.govnih.gov

Table 2: Summary of Preclinical Anticancer Mechanisms of Silybin

| Mechanism | Specific Effect | Key Molecular Targets | Cancer Cell Line Examples |

|---|---|---|---|

| Cell Cycle Regulation | G1 or G2/M Phase Arrest | Upregulation of p21, p27; Downregulation of CDK2, CDK4, Cyclin D1, Cyclin E. doi.orgnih.govnih.gov | Pancreatic (AsPC-1), Bladder (TCC-SUP), Ovarian (A2780s), Colon (HCT116). nih.govmdpi.comdoi.orgresearchgate.net |

| Induction of Apoptosis | Activation of Caspase Cascade | Increased Bax/Bcl-2 ratio, Cytochrome C release, activation of Caspase-9, Caspase-3. mdpi.comnih.gov | Pancreatic (BxPC-3), Bladder (T-24), Ovarian (PA-1), Renal (Caki-1). nih.govdoi.orgnih.govnih.gov |

| Modulation of Survival Kinases | Inhibition of Pro-Survival Signaling | Inhibition of Akt phosphorylation, modulation of MAPK (ERK, JNK, p38) pathways. nih.govnih.govnih.gov | Skin Carcinoma, Renal Cell Carcinoma. nih.govnih.gov |

| Growth Factor Signaling | Inhibition of Receptor Tyrosine Kinases | Inhibition of EGFR family (EGFR, HER2, HER3) dimerization and activation. researchgate.net | Non-Small Cell Lung Cancer (PC-9). researchgate.net |

| Anti-Angiogenesis | Inhibition of New Blood Vessel Formation | Targeting of VEGF and its receptors. nih.gov | Colon Cancer (Lovo cell line). nih.gov |

| Anti-Metastasis | Inhibition of Invasion and Spread | Inhibition of Epithelial-to-Mesenchymal Transition (EMT), Matrix Metalloproteinases (MMPs). nih.govnih.gov | Various preclinical models. nih.gov |

Sensitization of Cancer Cells to Chemotherapeutic Agents in Preclinical Models

Silybin, the primary active component of this compound, has demonstrated the ability to sensitize cancer cells to the cytotoxic effects of various chemotherapeutic agents in preclinical studies. This sensitizing effect is not attributed to a single mechanism but rather to a complex interplay of molecular actions that compromise the cancer cells' defense and survival strategies, rendering them more susceptible to treatment.

In vitro studies have shown that silybin can enhance the efficacy of agents like doxorubicin (B1662922) and daunomycin. nih.gov One of the key mechanisms is the modulation of drug efflux pumps, which are proteins that cancer cells use to expel chemotherapeutic drugs, thereby reducing their intracellular concentration and effectiveness. Silybin has been observed to inhibit the function of these pumps, leading to increased accumulation of drugs like daunomycin within the cancer cells. nih.gov

Furthermore, silybin influences critical cell signaling pathways that are often dysregulated in cancer and contribute to chemoresistance. It can interfere with pathways that regulate cell survival and apoptosis (programmed cell death). researchgate.netnih.gov By down-regulating pro-survival proteins and up-regulating pro-apoptotic proteins, silybin lowers the threshold for apoptosis induction by chemotherapeutic drugs. researchgate.net For instance, it has been shown to modulate the ratio of pro-apoptotic to anti-apoptotic proteins, tipping the balance in favor of cell death. researchgate.net This action helps to reactivate dormant cell death pathways, making cancer cells more responsive to chemotherapy. researchgate.net

Preclinical research also suggests that silybin can arrest the cell cycle of tumor cells at specific phases. researchgate.net This synchronization can be advantageous, as many chemotherapeutic agents are most effective against cells in a particular phase of their division cycle. By accumulating a larger population of cancer cells in a vulnerable phase, silybin can potentiate the cytotoxic impact of these phase-specific drugs. researchgate.net The protective effects of silybin on normal tissues, without compromising the antitumor activity of agents like cisplatin, have also been noted in preclinical models, suggesting a role as an adjunct to established therapies to reduce toxicity. researchgate.netnih.gov

Table 1: Preclinical Findings on Silybin's Chemosensitizing Mechanisms

| Mechanism of Action | Effect on Cancer Cells | Associated Chemotherapeutic Agents | Model Type |

|---|---|---|---|

| Inhibition of Drug Efflux | Increased intracellular drug accumulation | Doxorubicin, Daunomycin | In vitro |

| Modulation of Apoptotic Pathways | Lowered threshold for apoptosis, reactivation of cell death pathways | General Chemotherapeutics | In vitro / In vivo |

| Cell Cycle Arrest | Accumulation of cells in a chemosensitive phase | Phase-specific Agents | In vitro |

Metabolic Regulatory Effects Beyond Hepatobiliary System

Preclinical investigations have revealed that silybin exerts significant regulatory effects on glucose metabolism, extending beyond its known hepatoprotective functions. In various animal models, silybin has been shown to improve glucose homeostasis and directly influence the process of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate sources.

In studies using rat hepatocytes, silybin demonstrated a dose-dependent inhibition of gluconeogenesis from various substrates, including lactate/pyruvate and fructose. nih.govwjgnet.com This effect is partly achieved by blocking the activity of key enzymes in the gluconeogenic pathway, such as glucose-6-phosphatase. nih.govwjgnet.com By inhibiting this enzyme, silybin effectively reduces the rate of glucose formation in the liver. nih.govwjgnet.com

Animal models of diabetes have further elucidated these effects. In diabetic rats, oral administration of silybin was found to significantly decrease fasting blood glucose levels. nih.gov The underlying mechanism appears to involve a complex signaling network known as the gut-brain-liver axis. nih.gov Silybin administration was associated with increased expression of the glucagon-like peptide-1 receptor (GLP1R) in the duodenum and activation of neurons in the nucleus of the solitary tract (NTS) in the brainstem. This cascade of events ultimately leads to a reduction in hepatic glucose production. nih.gov The hypoglycemic effect was reversed by vagotomy, confirming the crucial role of this neural pathway in silybin's mechanism of action. nih.gov

Furthermore, in high-fat diet-induced models of insulin (B600854) resistance, silybin treatment has been shown to restore impaired glucose homeostasis and insulin secretion. nih.gov It also appears to modulate the action of insulin by affecting glucose transporters. nih.govwjgnet.com

Table 2: Effects of Silybin on Glucose Metabolism in Animal Models

| Parameter | Model System | Observed Effect | Key Mechanism |

|---|---|---|---|

| Gluconeogenesis | Rat Hepatocytes | Inhibition | Inhibition of glucose-6-phosphatase |

| Fasting Blood Glucose | Diabetic Rats | Significant Decrease | Activation of gut-brain-liver axis, reduced hepatic glucose production |

Silybin has been observed to modulate systemic lipid profiles in several preclinical studies, indicating a potential role in managing dyslipidemia. These investigations suggest that silybin can influence the metabolism and circulating levels of various lipids, including cholesterol and triglycerides.

Research has shown that silybin administration can lead to a reduction in levels of low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), total cholesterol, and triglycerides in animal models. nih.gov The mechanisms underlying these effects are multifaceted. Silybin appears to reprogram lipid metabolism, inducing a switch from the storage of lipids as triglycerides to their incorporation into phospholipids. nih.gov This shift is associated with an expansion of intracellular membranes and an enhanced capacity for biotransformation. nih.gov

In addition to its effects on lipid levels, silybin also demonstrates potent antioxidant properties that are relevant to lipid metabolism. It has been shown to protect against lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. nih.gov For example, in rat models of acetaminophen-induced toxicity, this compound protected against liver glutathione depletion and the subsequent lipid peroxidation. nih.gov By acting as a scavenger of free radicals, it can mitigate the oxidative stress that contributes to the pathology of metabolic disorders. nih.gov

While many preclinical studies show a positive impact, the effect on serum lipid profiles can be variable and may be dependent on the dose and the specific metabolic state of the animal model. nih.gov

Table 3: Summary of Silybin's Effects on Lipid Profiles in Preclinical Models

| Lipid Parameter | Observed Effect | Proposed Mechanism |

|---|---|---|

| LDL, VLDL, Total Cholesterol | Reduction | Reprogramming of lipid metabolism |

| Triglycerides (TGs) | Reduction | Induced switch from TGs to phospholipids |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Silybin |

| Doxorubicin |

| Daunomycin |

| Cisplatin |

| Glucose |

| Lactate |

| Pyruvate |

| Fructose |

| Glucose-6-phosphate |

| Acetaminophen |

| Glutathione |

| Cholesterol |

| Triglycerides |

Preclinical Pharmacokinetic and Drug Delivery System Research

Absorption and Distribution Profiles in In Vivo Animal Models

Following administration, silybin (B1146174) dihemisuccinate is hydrolyzed to release silybin, which is then absorbed. The study of silybin's pharmacokinetics in animal models, such as rats, reveals a pattern of rapid distribution and a significant equilibrium between the blood and the hepatobiliary system. nih.gov

Limited data from animal studies suggest that flavonolignans like silybin undergo rapid and extensive phase II metabolism and biliary excretion. doi.org In studies using isolated perfused rat livers, silybin A and silybin B, the two diastereomers that constitute silybin, were shown to be taken up by the liver. doi.org The distribution is heavily skewed towards the liver, which is the intended target organ for many of its therapeutic applications.

Biotransformation Pathways and Metabolite Identification in Preclinical Systems

The biotransformation of silybin, the active form of silybin dihemisuccinate, primarily occurs through Phase II conjugation reactions in preclinical models. doi.orgnih.gov The main metabolic route is conjugation to form glucuronides and sulfates. nih.gov

Studies investigating the metabolism of silybin in rats have identified these conjugates as the principal metabolites found in bile. nih.gov Research using isolated perfused rat livers has further elucidated these pathways, showing that the different diastereomers of silybin undergo distinct metabolic processes. For instance, sulfation was found to be the major conjugation pathway for silybin B (78%), while silybin A was conjugated through both glucuronidation and sulfation in approximately equal amounts. doi.org Another metabolite, dehydrosilybin, has also been identified in small quantities. nih.gov The key enzymes responsible for these transformations are UDP-glucuronosyltransferases and sulfotransferases.

Excretion Kinetics and Mechanisms in Animal Studies

Preclinical animal studies have established that the primary route of excretion for silybin and its metabolites is through the bile. nih.gov Research in rats demonstrated that following intravenous administration of silybin, approximately 76% of the dose was eliminated in the bile within 48 hours, whereas urinary excretion accounted for only 2-5% of the dose. nih.gov This indicates that more than 80% of the total excreted silybin is eliminated via the biliary route, a finding consistent for both oral and intravenous administration. nih.gov

The mechanism for this pronounced biliary excretion involves active transport. The multidrug resistance-associated protein 2 (MRP2, also known as Abcc2) has been identified as a primary efflux transporter responsible for the secretion of silybin conjugates from hepatocytes into the bile. doi.orgdntb.gov.ua Studies in MRP2-deficient rats showed that the biliary excretion of silybin glucuronide and sulfate (B86663) conjugates was reduced by 94-98% and 73-84%, respectively, confirming the crucial role of this transporter. doi.org

| Parameter | Finding | Reference |

|---|---|---|

| Primary Excretion Route | Bile (>80% of total excreted) | nih.gov |

| Biliary Excretion (IV dose, 48h) | 76% of administered dose | nih.gov |

| Urinary Excretion (IV dose, 48h) | 8% of administered dose | nih.gov |

| Biliary Excretion (Oral dose, 48h) | 20-35% of administered dose (dose-dependent) | nih.gov |

| Key Transport Protein | Multidrug resistance-associated protein 2 (MRP2) | doi.orgdntb.gov.ua |

Bioavailability Enhancement Strategies for this compound

While this compound itself is a strategy to enhance the water solubility of silybin, its development highlights the central challenge of the parent compound's poor bioavailability. dovepress.comresearchgate.net In parallel, extensive research has been conducted on other advanced pharmaceutical formulations designed to improve the absorption and therapeutic efficacy of silybin. These strategies focus on overcoming solubility issues and improving transport across intestinal membranes.

One of the most successful approaches involves complexing silybin with phospholipids (B1166683), such as phosphatidylcholine, to create a formulation known as a phytosome (e.g., Silipide, IdB 1016). dovepress.com This lipid-compatible molecular complex enhances the transition of silybin across the enterocyte cell membrane. Preclinical studies in rats have demonstrated that the phytosome formulation dramatically increases the oral bioavailability of silybin compared to the administration of silybin alone. dovepress.com

Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with poorly water-soluble molecules, effectively increasing their solubility and dissolution rate. mdpi.com Various silybin-cyclodextrin complexes have been developed and studied. These formulations work by encapsulating the lipophilic silybin molecule within the cyclodextrin (B1172386) cavity, which has a hydrophilic exterior. This enhances the aqueous solubility of silybin, which is a critical factor for its absorption in the gastrointestinal tract. mdpi.com

Nanotechnology-based strategies represent a broad and promising field for enhancing silybin's bioavailability. mdpi.com These approaches use various nanocarriers to improve solubility, protect the compound from degradation, and facilitate sustained release. mdpi.comscielo.br

Lipid-Based Nanoparticles: This category includes a range of systems like liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions. These formulations encapsulate silybin within a lipid matrix, which can improve its absorption via lymphatic pathways and protect it from first-pass metabolism. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) have been used to fabricate nanoparticles for silybin delivery. These systems can be engineered for controlled and targeted release. mdpi.com

Solid Dispersions: This technique involves dispersing silybin in a matrix of a hydrophilic carrier, such as biocompatible polymers like polyvinylpyrrolidone (B124986) (PVP). This approach enhances the dissolution rate of silybin by presenting it in an amorphous, high-energy state. mdpi.com

| Strategy | Mechanism | Example Carrier | Reference |

|---|---|---|---|

| Prodrug (Esterification) | Increases aqueous solubility for administration. | Dihemisuccinate | nih.govdovepress.com |

| Phytosomes | Forms a lipid-compatible complex to improve membrane passage. | Phosphatidylcholine | dovepress.com |

| Cyclodextrin Complexes | Increases aqueous solubility and dissolution rate. | β-Cyclodextrin | mdpi.com |

| Nanosystems (e.g., PLGA) | Improves solubility, offers controlled release, and protects from metabolism. | PLGA, Lipids, PVP | mdpi.com |

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of an oil, a surfactant, a cosurfactant, and a drug substance that spontaneously form a fine oil-in-water microemulsion upon gentle agitation with aqueous media, such as the gastrointestinal fluids. wikipedia.org This delivery system is particularly valuable for enhancing the oral absorption and bioavailability of lipophilic drugs that have poor water solubility. wikipedia.org While research specifically detailing SMEDDS formulations for this compound is limited, extensive studies have been conducted on its parent compound, silymarin (B1681676), to overcome its low water solubility and improve its oral bioavailability. nih.govnih.govnih.gov These studies provide a framework for the potential application of SMEDDS to related compounds.

In preclinical research involving silymarin, various SMEDDS formulations have been developed and tested in animal models, demonstrating significant improvements in dissolution and bioavailability. nih.govnih.gov One study focused on developing a silymarin SMEDDS using ethyl linoleate (B1235992) as the oil phase, Cremophor EL as the surfactant, and ethyl alcohol as the cosurfactant. nih.gov The optimized formulation consisted of 10% ethyl linoleate, 30% Cremophor EL, and 60% ethyl alcohol (w/w). nih.gov This formulation resulted in a microemulsion with a mean droplet size of approximately 23 nm. nih.gov When tested in fasted dogs, the oral absorption of silymarin from the SMEDDS was enhanced by about 2.2-fold compared to a commercial hard capsule preparation. nih.gov The release of silymarin from this SMEDDS was also found to be significantly faster than the commercial capsule. nih.gov

Another preclinical study in rats developed a silymarin SMEDDS composed of 15% silymarin, 10% glyceryl monooleate (oil), a 1:1 mixture of polysorbate 20 and HCO-50 as the surfactant, and Transcutol as the cosurfactant. nih.gov This formulation produced a microemulsion with a mean droplet size of 67 nm. nih.gov In vitro, the release of silybin from the SMEDDS over 6 hours was 2.5 times higher than from a reference capsule. nih.gov Subsequent oral administration to rats showed that the bioavailability of the drug from the SMEDDS was 3.6 times higher than the reference formulation. nih.gov

These findings from studies on silymarin highlight the potential of SMEDDS to enhance the oral delivery of poorly soluble flavonolignans. The system's ability to present the compound in a solubilized state within fine droplets facilitates its absorption across the gastrointestinal tract. wikipedia.orgnih.gov

Table 1: Examples of Preclinical SMEDDS Formulations for Silymarin

| Component | Formulation 1 (Dogs) nih.gov | Formulation 2 (Rats) nih.gov |

|---|---|---|

| Drug | Silymarin | Silymarin (15%) |

| Oil Phase | Ethyl linoleate (10%) | Glyceryl monooleate (10%) |

| Surfactant | Cremophor EL (30%) | Polysorbate 20 & HCO-50 (1:1) |

| Cosurfactant | Ethyl alcohol (60%) | Transcutol |

| Mean Droplet Size | ~23 nm | 67 nm |

| Relative Bioavailability | 2.2-fold increase vs. capsule | 3.6-fold increase vs. capsule |

Protein Binding and Blood Cell Partitioning Studies in Preclinical Species

The extent of plasma protein binding and the partitioning of a drug into blood cells are critical pharmacokinetic parameters that influence its distribution, availability to target tissues, and elimination. nih.gov In vitro studies have been conducted to determine these characteristics for this compound across various preclinical species and to compare them with human data. nih.govresearchgate.net

Research using [3'-14C]-labeled this compound demonstrated that the compound is highly bound to plasma proteins in all species tested. nih.gov The percentage of protein binding was consistently high, ranging from 94.3% to 97.8%. nih.gov Specifically, the binding was found to be approximately 97.8% in mouse, 97.5% in rat, 96.9% in dog, and 94.3% in human plasma. nih.gov Further investigation showed that the degree of protein binding was independent of the concentration of this compound up to a pharmacologically relevant level of 100 μM. nih.govresearchgate.net In human plasma, silybin primarily binds to serum albumin. researchgate.netnih.gov

The high degree of plasma protein binding and its consistency across preclinical species and humans suggest that corrections for the unbound fraction are not necessary when comparing pharmacokinetic and pharmacodynamic data between these species at pharmacological doses. nih.govresearchgate.net Furthermore, the low partitioning into blood cells validates the use of plasma, as opposed to whole blood, for the accurate determination of this compound concentrations in pharmacokinetic studies. nih.gov

Table 2: In Vitro Plasma Protein Binding and Blood Cell Association of this compound in Preclinical Species and Humans nih.gov

| Parameter | Mouse | Rat | Dog | Human |

|---|---|---|---|---|

| Plasma Protein Binding (%) | 97.8% | 97.5% | 96.9% | 94.3% |

| Association with Blood Cells (%) | < 7% | < 7% (< 3% reported) nih.govresearchgate.net | < 7% | < 7% (< 3% reported) nih.govresearchgate.net |

Advanced Preclinical Research Models and Methodologies

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture systems are fundamental for dissecting the molecular pathways affected by silybin (B1146174) dihemisuccinate and its parent compound, silybin. These models utilize isolated cells grown in a controlled laboratory environment, offering a reductionist approach to study specific cellular responses.

Hepatocytes: As the primary functional cells of the liver, hepatocytes are crucial for studying hepatoprotective effects. Studies using isolated rat hepatocytes and human hepatocyte cell lines like HepG2 and HepaRG have been instrumental. nih.govnih.govthno.org Research in these models has shown that silybin can protect hepatocytes from chemically-induced injury, such as that caused by acetaminophen (B1664979) or carbon tetrachloride. bioline.org.brbogagyn.com The mechanisms identified include the stabilization of cell membranes, stimulation of DNA synthesis precursors for regeneration, and modulation of lipid metabolism. nih.govcancer.gov For instance, silybin A was found to decrease triglyceride levels while enriching phospholipids (B1166683) in human hepatocytes. nih.gov Furthermore, studies in perfused rat hepatocytes demonstrated that silybin can attenuate oxidative stress injury. bogagyn.com

Hepatic Stellate Cells (HSCs): These cells play a central role in the development of liver fibrosis. In vitro models using human hepatic stellate cells have shown that silybin possesses direct antifibrotic properties. wjgnet.com It was observed to reduce platelet-derived growth factor (PDGF)-induced DNA synthesis and cell proliferation, key events in the activation of HSCs and fibrogenesis. wjgnet.com Silymarin (B1681676), the extract from which silybin is derived, has also been shown to retard HSC activation. mdpi.comjpccr.eu

Immune Cells: The anti-inflammatory effects of silybin have been investigated using various immune cells. In isolated rat Kupffer cells, the resident macrophages of the liver, silybin demonstrated a strong inhibitory effect on the formation of leukotriene B4, a potent inflammatory mediator. jpccr.eu Research has also shown that silybin interferes with the NF-κB signaling cascade, a key regulator of inflammation, by preventing its activation and translocation to the nucleus in various cell types. nih.govwjgnet.com Studies on peripheral blood mononuclear cells (PBMCs) have been used to demonstrate antiviral activity, showing inhibition of HIV infection. nih.gov

Cancer Cell Lines: The anticancer effects of silybin have been extensively studied across a wide array of cancer cell lines. drugbank.comiiarjournals.org Research has demonstrated its ability to suppress the proliferation of tumor cells from various cancers, including prostate, breast, colon, lung, bladder, and skin. drugbank.comiiarjournals.org Mechanistic studies in these cell lines have revealed several modes of action:

Cell Cycle Arrest: Silybin induces cell cycle arrest at the G1/S and G2-M phases. wjgnet.comiiarjournals.org In human colon cancer cells, it was found to inhibit cyclin promoter activity. wjgnet.com

Induction of Apoptosis: It promotes programmed cell death by activating caspases 3 and 9 and decreasing levels of survival proteins like survivin and Bcl-2. wjgnet.comiiarjournals.org

Inhibition of Signaling Pathways: Silybin inhibits critical cell survival and mitogenic signaling pathways, including those mediated by protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and AKT. iiarjournals.org It also inhibits growth factor receptors such as EGFR and PDGFR. wjgnet.com

Antiviral Effects in Cancer: In cells infected with Hepatitis C virus (HCV), silybin inhibits viral replication, which is relevant for HCV-associated hepatocellular carcinoma. mdpi.comnih.gov

The table below summarizes key findings from in vitro research on silybin.

| Cell Type/Line | Model System | Key Research Findings | Reference |

|---|---|---|---|

| Hepatocytes (Rat, HepG2, HepaRG) | Monolayer Culture, Perfused Hepatocytes | Demonstrated antioxidant, regenerative, and hepatoprotective effects; modulated lipid metabolism by decreasing triglycerides and increasing phospholipids. | nih.govnih.govthno.orgbogagyn.com |

| Hepatic Stellate Cells (Human) | Monolayer Culture | Exhibited antifibrotic properties by reducing PDGF-induced proliferation and activation. | wjgnet.commdpi.com |

| Kupffer Cells (Rat) | Isolated Cell Culture | Inhibited the synthesis of inflammatory leukotrienes. | jpccr.eu |

| Peripheral Blood Mononuclear Cells (PBMCs) | Cell Culture | Showed antiviral activity through inhibition of HIV infection. | nih.gov |

| Prostate, Breast, Colon, Lung, Bladder Cancer Cells | Monolayer Culture | Inhibited cell proliferation, induced apoptosis, and caused cell cycle arrest (G1/S, G2-M). Inhibited NF-κB, AKT, and MAPK signaling pathways. | wjgnet.comdrugbank.comiiarjournals.org |

| HCV-infected Cells | Cell Culture | Demonstrated antiviral effects by inhibiting HCV RNA polymerase, viral entry, and fusion. | mdpi.comnih.gov |

In Vivo Animal Models for Disease Pathogenesis

In vivo animal models are critical for evaluating the physiological and therapeutic effects of silybin dihemisuccinate in a complex, living system that can simulate human diseases.

Chemically-Induced Liver Injury: These are the most common models for testing hepatoprotective agents.

In a model of acute liver injury induced by concanavalin (B7782731) A in mice, silybin reduced plasma transaminase levels, decreased pro-inflammatory cytokines, and inhibited hepatic NF-κB activation. nih.govwjgnet.com

In rats with liver fibrosis induced by carbon tetrachloride (CCl4), silymarin administration reduced hepatocyte damage, oxidative stress markers, and the fibrosis score. bioline.org.brmdpi.com Silybin was also shown to have protective effects in rats treated with CCl4 and alcohol. cabidigitallibrary.org

Models using acetaminophen to induce hepatotoxicity in rats have shown that this compound protects against glutathione (B108866) depletion and lipid peroxidation. bogagyn.com

Genetic Disease Models: Genetically engineered mouse models that spontaneously develop diseases provide valuable insights into the chemopreventive efficacy of compounds. Silibinin's efficacy has been evaluated in genetic mouse models of prostate and intestinal carcinogenesis, helping to establish its potential as a chemopreventive agent. d-nb.info

Cancer Xenografts: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

In a human bladder tumor xenograft model, oral administration of silibinin (B1684548) significantly inhibited tumor growth. nih.gov This effect was associated with decreased cell proliferation, reduced microvessel density, and a strong increase in apoptosis within the tumors. nih.gov Mechanistically, silibinin was found to down-regulate the anti-apoptotic protein survivin and increase levels of p53. nih.gov

In an advanced human prostate cancer xenograft model, dietary silybin inhibited tumor volume and weight. iiarjournals.org These effects were linked to decreased proliferation and angiogenesis, and enhanced apoptosis in the tumors. iiarjournals.org

A study on skin papilloma-bearing mice showed that dietary silymarin inhibited tumor growth and caused regression of established tumors. iiarjournals.org

Viral Infection Models: To test direct antiviral efficacy in a living organism, infection models are used. In a study involving mice infected with a lethal dose of Influenza A virus (IAV), oral administration of silymarin derivatives increased the survival rate and decreased viral titers in the lungs. nih.gov This finding suggests a potent role for silymarin and its components as viral inhibitors. nih.gov

The table below summarizes key findings from in vivo animal model research.

| Animal Model | Disease/Condition | Key Research Findings | Reference |

|---|---|---|---|

| Mice | Concanavalin A-Induced Liver Injury | Reduced plasma transaminases and pro-inflammatory cytokines; inhibited NF-κB activation. | nih.govwjgnet.com |

| Rats | CCl4-Induced Liver Fibrosis | Reduced hepatocyte damage, oxidative stress, and fibrosis score; decreased activation of HSC and Kupffer cells. | mdpi.comcabidigitallibrary.org |

| Rats | Acetaminophen-Induced Hepatotoxicity | Protected against glutathione depletion and lipid peroxidation. | bogagyn.com |

| Athymic Nude Mice | Human Bladder Cancer Xenograft | Inhibited tumor growth by 51-58%; decreased survivin and increased p53 and apoptosis. | nih.gov |

| Athymic Nude Mice | Human Prostate Cancer Xenograft | Significantly inhibited tumor volume and weight; decreased proliferation and angiogenesis. | iiarjournals.org |

| Mice | Influenza A Virus (IAV) Infection | Increased survival rate and decreased lung viral titers. | nih.gov |

| Mice | Genetic models of prostate and intestinal cancer | Demonstrated chemopreventive efficacy. | d-nb.info |

Ex Vivo Organ Perfusion and Tissue Slice Methodologies

Ex vivo models, including organ perfusion and precision-cut tissue slices, represent an intermediate step between in vitro and in vivo research. These techniques maintain the complex three-dimensional architecture and cellular heterogeneity of an organ or tissue, allowing for the study of drug effects in a more physiologically relevant context than cell culture. nih.govfrontiersin.orgmdpi.com

Ex vivo machine perfusion (EVMP) is a technique that preserves explanted solid organs by circulating a nutrition- and oxygen-enriched solution through them at various temperatures. frontiersin.orgwjgnet.com This methodology originated in transplantation research to preserve and assess organ viability but is increasingly used for preclinical drug research. tno-pharma.comxiahepublishing.com It allows for the study of pharmacokinetics and the effects of therapeutic agents on complex diseases like fibrosis and inflammation in an intact organ. wjgnet.comtno-pharma.com

While specific studies testing this compound during EVMP of whole human organs are not widely documented, related models have been used to confirm its mechanisms of action. Research on isolated, perfused rat livers has been used to study the effects of silybin in the context of ischemia-reperfusion injury, a condition involving significant oxidative stress that is mimicked during organ perfusion. nih.gov Similarly, studies using perfused rat hepatocytes have investigated silybin's protective effects against oxidative stress-induced injury, providing insights into its cytoprotective capabilities in a system that maintains some level of tissue-like organization. bogagyn.com

Precision-cut tissue slice culture is another powerful ex vivo technique where thin slices of tissue are cultured for several days. nih.gov This method preserves the native tumor microenvironment, including stromal, immune, and epithelial cells, making it an excellent platform for testing drug responses. nih.govmdpi.com Given the known effects of silybin on cancer cells and the tumor microenvironment (e.g., stellate and immune cells), this methodology holds significant potential for future investigations into its efficacy in patient-derived tumor tissues, a practice known as pharmacotyping. mdpi.comnih.gov

Future Directions and Emerging Research Opportunities

Exploration of Undiscovered Molecular Targets and Signaling Networks

While current research has identified several key molecular targets for silybin (B1146174), the full extent of its interactions within cellular signaling networks remains to be elucidated. Silybin is known to modulate pathways involved in inflammation, cell proliferation, and apoptosis, such as Nuclear Factor-kappa B (NF-κB) and growth factor receptor signaling. nih.govmdpi.com It has been shown to inhibit NF-κB activation, a critical step in the inflammatory cascade, and interfere with signaling from receptors like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Future research should focus on identifying novel, undiscovered molecular targets. The broad-spectrum activity of silybin suggests it may interact with a wider range of proteins and pathways than currently known. Advanced techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to systematically screen for new binding partners. Unraveling these novel interactions will be crucial for understanding its diverse pharmacological effects and identifying new therapeutic applications beyond its current uses.

Table 1: Known Molecular Targets and Signaling Pathways of Silybin

| Target/Pathway | Modulatory Effect | Associated Cellular Process | Reference |

| NF-κB | Inhibition of activation and translocation | Inflammation | nih.govmdpi.com |

| EGFR Signaling | Suppression | Cell Proliferation, Cell Cycle Arrest | nih.gov |

| VEGF | Decreased secretion | Angiogenesis | nih.govwjgnet.com |

| Protein Kinases | Inhibition | Cell Signaling, Inflammation | nih.gov |

| iNOS Expression | Downregulation | Inflammation | nih.gov |

Integration with Systems Biology and Omics Technologies (e.g., Lipidomics, Proteomics)

The integration of systems biology and "omics" technologies offers a powerful approach to understanding the multifaceted effects of silybin dihemisuccinate. These technologies provide a holistic view of cellular responses to the compound, moving beyond a single-target focus.

Lipidomics: Recent lipidomic analyses have revealed that silybin can significantly reprogram lipid metabolism. Specifically, the stereoisomer silybin A has been shown to decrease triglyceride levels while increasing the cellular content of major phospholipid classes in hepatocytes. biorxiv.orgnih.gov This modulation of the lipidome highlights a potential mechanism for its effects in conditions like non-alcoholic fatty liver disease (NAFLD). biorxiv.org Future lipidomic studies could explore how this compound affects lipid signaling and membrane composition in various disease states.

Proteomics: Proteomics can identify broad changes in protein expression following treatment with this compound. A proteomics study in a mouse model of obesity found that silybin altered the expression of proteins involved in lipid and energy metabolism, including those related to cardiac function like myosin heavy chain 11 (MYH11). researchgate.net This suggests that silybin's benefits may extend to obesity-related complications. researchgate.net Future proteomic research can help map the protein interaction networks affected by this compound, offering a deeper understanding of its mechanism of action. researchgate.net

A systems biology approach, combining these omics datasets, can create comprehensive models of this compound's activity, helping to predict its effects and identify new therapeutic strategies. researchgate.net

Development of Predictive Preclinical Models for Translational Research

The translation of preclinical findings to clinical success depends heavily on the quality and predictiveness of the research models used. For this compound, developing more sophisticated and human-relevant preclinical models is a critical future direction.

Current preclinical research has often utilized animal models, such as rats, to demonstrate the protective effects of this compound against drug-induced liver injury (DILI), for example, from acetaminophen (B1664979) intoxication. nih.gov These models have been valuable in showing that the compound can mitigate glutathione (B108866) depletion and lipid peroxidation. nih.gov

However, there is a recognized need for models that more accurately recapitulate the complexity of human diseases. uio.no This includes the development of advanced in vitro models like 3D organoids and "liver-on-a-chip" systems derived from human cells. These models can offer better prediction of human responses and help investigate the idiosyncratic nature of conditions like DILI. nih.gov For this compound, these advanced models could be used to test its efficacy in a more physiologically relevant context, screen for potential toxicities, and understand its effects on complex cellular interactions within liver tissue, thereby improving the translational potential of the research. uio.no

Investigation of Synergistic Effects with Other Bioactive Compounds in Preclinical Settings

Combining this compound with other therapeutic agents is a promising strategy to enhance efficacy and overcome challenges like drug resistance. Preclinical studies have already demonstrated the potential for synergistic interactions.

For instance, in the context of cancer research, silybin has been shown to enhance the growth-inhibiting effects of targeted therapies like sorafenib and gefitinib in hepatocellular carcinoma cells. nih.gov It has also been found to potentiate the antitumor action of conventional chemotherapeutic agents such as cisplatin, paclitaxel, and doxorubicin (B1662922). One study indicated that combining silybin with cisplatin and/or paclitaxel significantly improved their effectiveness against drug-resistant ovarian cancer cells by inhibiting cell proliferation and inducing apoptosis.

Future preclinical research should systematically explore novel combinations of this compound with a wide range of bioactive compounds. This could include other natural products, existing pharmaceuticals, and novel drug candidates. Such studies would aim to identify synergistic or additive effects, elucidate the underlying mechanisms of these interactions, and establish optimal combination strategies for various diseases.

Table 2: Examples of Preclinical Synergistic Effects of Silybin

| Combination Agent | Disease Model | Observed Synergistic Effect | Reference |

| Sorafenib | Hepatocellular Carcinoma Cells | Enhanced inhibition of cell proliferation | nih.gov |

| Gefitinib | Hepatocellular Carcinoma Cells | Enhanced growth-inhibiting effects | nih.gov |

| Cisplatin | Ovarian Cancer Cells | Improved anti-tumor effectiveness, induction of apoptosis | |

| Paclitaxel | Ovarian Cancer Cells | Reduced cell-matrix adhesion, inhibited cell proliferation | |

| Doxorubicin | In Vitro Cancer Models | Potentiated antitumor activity |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound and its Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate research and development. scielo.brnih.gov These technologies can be applied to this compound and its derivatives in several key areas.

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomic, proteomic, etc.) to identify and prioritize novel molecular targets for this compound. nih.gov

De Novo Drug Design: Machine learning models, particularly deep learning and generative networks, can be used to design novel derivatives of silybin. nih.govmdpi.com By learning from the chemical structure and known activities of silybin, these models can propose new molecules with optimized properties, such as enhanced potency, better bioavailability, or improved selectivity. mdpi.com

By integrating AI and ML into the research pipeline, scientists can more efficiently explore the vast chemical space around the silybin scaffold, leading to the discovery of next-generation therapeutics with improved profiles. scilit.comjsr.org

Q & A

Basic: What experimental models are commonly used to investigate the hepatoprotective effects of silybin dihemisuccinate?

Answer:

The most widely used models include carbon tetrachloride (CCl₄)-induced liver damage in rats, acetaminophen-induced glutathione depletion, and phenylhydrazine-induced erythrocyte hemolysis. These models allow researchers to assess lipid peroxidation, glutathione levels, and membrane stability. For example, Campos et al. (1989) demonstrated that this compound counteracts acetaminophen-induced lipid peroxidation in rat liver by preserving glutathione levels . Valenzuela et al. (1987) used phenylhydrazine to study erythrocyte protection, highlighting the compound’s antioxidant activity .

Basic: What methodologies are recommended for quantifying lipid peroxidation in this compound studies?

Answer:

Thiobarbituric acid reactive substances (TBARS) assay is the gold standard for measuring malondialdehyde (MDA), a lipid peroxidation byproduct. Gas chromatography or HPLC can validate MDA levels. Additionally, electron paramagnetic resonance (EPR) spectroscopy is used to detect free radical scavenging activity. For example, Valenzuela et al. (1985) employed TBARS to show reduced MDA in ethanol-intoxicated rats treated with this compound .

Advanced: What molecular mechanisms underlie this compound’s modulation of oxidative stress pathways?

Answer:

this compound inhibits NADPH oxidase activity, reducing superoxide radical (O₂⁻) generation, and enhances glutathione synthesis via upregulation of γ-glutamylcysteine synthetase. It also chelates iron ions, preventing Fenton reactions that drive lipid peroxidation . For instance, Valenzuela et al. (1987) linked its erythrocyte protection to iron chelation and reduced hydroxyl radical formation .

Advanced: How should researchers address contradictory data on this compound’s efficacy across studies?

Answer:

Contradictions often arise from variations in dosage, animal models, or endpoints. For example, studies using CCl₄ vs. acetaminophen models may report differing efficacy due to distinct metabolic pathways. Researchers should standardize protocols (e.g., dose ranges: 50–200 mg/kg in rats) and validate findings with multiple assays (e.g., TBARS + glutathione reductase activity). Cross-referencing with Campos et al. (1989) and Valenzuela et al. (1985) highlights the importance of model-specific mechanisms .

Methodological: What strategies ensure reproducibility in this compound experiments?

Answer:

- Detailed protocols : Include exact compound purity (e.g., HY-N7046, CAS 142797-34-0), solvent systems, and administration routes .

- Replication : Use ≥6 animals per group to account for biological variability.

- Data transparency : Report raw data in appendices and processed data in main text, per IB guidelines .

- Negative controls : Include untreated and solvent-only groups to isolate compound effects .

Advanced: Does this compound exhibit synergistic effects with other antioxidants?

Answer:

Yes. Synergy with N-acetylcysteine (NAC) has been observed in acetaminophen toxicity models, where combined treatment enhances glutathione recovery beyond individual effects. This suggests complementary mechanisms: NAC provides cysteine for glutathione synthesis, while this compound reduces oxidative demand .

Basic: What analytical techniques validate this compound purity and stability in experimental setups?

Answer:

- HPLC-PDA/MS : Quantifies this compound and detects degradation products.

- NMR spectroscopy : Confirms structural integrity (e.g., ¹H-NMR for hemisuccinate ester protons) .

- Stability testing : Monitor under storage conditions (e.g., -20°C, desiccated) using accelerated stability protocols .

Advanced: How does this compound influence cytochrome P450 (CYP) enzymes in hepatoprotection?

Answer:

It downregulates CYP2E1, a key enzyme in acetaminophen bioactivation, thereby reducing N-acetyl-p-benzoquinone imine (NAPQI) toxicity. However, it does not inhibit CYP3A4, minimizing drug-drug interaction risks in clinical settings .

Methodological: What literature review strategies optimize research on this compound?

Answer:

- Database use : Prioritize SciFinder for structure-activity relationships and Web of Science for citation mapping to identify seminal papers .

- Keyword refinement : Combine “this compound” with terms like “lipid peroxidation,” “glutathione,” and “hepatoprotection” to filter irrelevant results .

- Citation tracking : Follow Valenzuela et al. (1985–1989) to map foundational studies .

Advanced: What unresolved questions warrant further investigation?

Answer:

- Tissue specificity : Why does this compound preferentially protect liver and erythrocytes over other tissues?

- Long-term effects : Limited data exist on chronic use in non-alcoholic fatty liver disease (NAFLD) models.

- Clinical translation : Despite efficacy in Amanita poisoning, pharmacokinetic barriers (e.g., bioavailability) require formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.